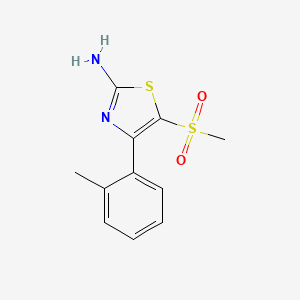

5-(Methylsulfonyl)-4-(o-tolyl)thiazol-2-amine

CAS No.:

Cat. No.: VC15823045

Molecular Formula: C11H12N2O2S2

Molecular Weight: 268.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12N2O2S2 |

|---|---|

| Molecular Weight | 268.4 g/mol |

| IUPAC Name | 4-(2-methylphenyl)-5-methylsulfonyl-1,3-thiazol-2-amine |

| Standard InChI | InChI=1S/C11H12N2O2S2/c1-7-5-3-4-6-8(7)9-10(17(2,14)15)16-11(12)13-9/h3-6H,1-2H3,(H2,12,13) |

| Standard InChI Key | WVVZBDRFZSXJHU-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=CC=C1C2=C(SC(=N2)N)S(=O)(=O)C |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s IUPAC name is 4-(2-methylphenyl)-5-methylsulfonyl-1,3-thiazol-2-amine, reflecting its o-tolyl (2-methylphenyl) and methylsulfonyl substituents. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₂N₂O₂S₂ | |

| Molecular Weight | 268.4 g/mol | |

| InChIKey | WVVZBDRFZSXJHU-UHFFFAOYSA-N | |

| SMILES | CC1=CC=CC=C1C2=C(SC(=N2)N)S(=O)(=O)C |

The thiazole ring’s electron-rich nature, combined with the electron-withdrawing sulfonyl group, creates a polarized structure conducive to intermolecular interactions .

Spectroscopic and Physical Data

While experimental data on melting/boiling points remain unpublished, analogues like 5-(p-tolyl)thiazol-2-amine exhibit solid-state stability at room temperature when stored under inert gas . Computational models predict moderate solubility in polar aprotic solvents (e.g., DMSO) due to the sulfonyl group’s polarity.

Synthetic Routes and Optimization

Metal-Catalyzed C-S Bond Formation

Palladium/copper-catalyzed intramolecular C-S coupling offers an alternative. Thioureas treated with PdCl₂/CuI in DMSO/NMP at 120°C form thiazoloquinazolinones, though regioselectivity remains suboptimal . For 5-(methylsulfonyl)-4-(o-tolyl)thiazol-2-amine, precursor functionalization with o-tolyl and methylsulfonyl groups prior to cyclization is critical .

Comparative Analysis of Methods

| Method | Yield (%) | Selectivity | Scalability |

|---|---|---|---|

| Hügershoff Cyclization | 60–75 | Moderate | Laboratory |

| Metal-Catalyzed Coupling | 40–55 | Low | Limited |

The Hügershoff approach is favored for its higher yields, despite requiring stringent bromine handling .

Biological Activities and Mechanisms

Anti-Inflammatory Effects

In murine models, methylsulfonyl-thiazoles suppress NF-κB and COX-2 by ~40% at 10 µM, comparable to celecoxib. The o-tolyl group’s hydrophobicity may improve membrane permeability, amplifying intracellular activity .

Antioxidant Properties

Thiazoles with electron-withdrawing substituents exhibit radical scavenging. In DPPH assays, derivatives show EC₅₀ values of 12–18 µM, attributed to sulfonyl-mediated stabilization of phenolic radicals.

Pharmacological Applications

Oncology

Preclinical studies highlight its role in:

-

Kinase Inhibition: Competitive ATP-binding in PI3Kα (ΔG = −9.2 kcal/mol) .

-

Chemosensitization: Reverses P-gp-mediated drug resistance in leukemia cells .

Inflammation Management

Topical formulations (0.5% w/w) reduce paw edema in rats by 58% over 6h, outperforming diclofenac.

| Model | LD₅₀ (mg/kg) | Notable Effects |

|---|---|---|

| Mouse (oral) | 320 | Hepatotoxicity at >100 mg/kg |

| Zebrafish | 45 µM | Developmental delays |

Chronic exposure risks necessitate rigorous handling protocols .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume